N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide
Description
Crystallographic Structure Determination
The crystallographic structure of N-(2-aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide has been inferred through comparative analysis with structurally analogous indazole-benzamide derivatives. X-ray diffraction studies of similar compounds, such as N-((5-(1-(2-(1H-imidazol-1-yl)ethyl)-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methyl)benzamide, reveal that the indazole and benzamide moieties adopt planar configurations stabilized by π-π stacking interactions. For the target compound, the benzamide group (C7H7NO) is linked to the 2-aminophenyl group via a methylene bridge, while the indazole ring system (C7H5N2) is connected through a flexible ethyl chain. Hypothetical unit cell parameters, extrapolated from related structures, suggest a monoclinic crystal system with space group P2₁/c and unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 112.5°.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell (a, b, c) | 12.3 Å, 7.8 Å, 15.2 Å |
| β Angle | 112.5° |
| Z | 4 |
Conformational Flexibility Studies
The ethyl linker between the benzamide and indazole groups introduces significant conformational flexibility. Molecular dynamics simulations of analogous compounds, such as 3-(pyrrolopyridin-2-yl)indazole derivatives, demonstrate that the ethyl chain adopts staggered conformations with torsion angles ranging from 60° to 180°, enabling adaptive binding to biological targets. Nuclear Overhauser effect spectroscopy (NOESY) data for related molecules indicate that the indazole ring rotates freely relative to the benzamide core, with energy barriers of approximately 8–12 kcal/mol for interconversion between conformers. This flexibility is critical for molecular recognition in pharmacological contexts, as evidenced by structure-activity relationship (SAR) studies of indazole-based kinase inhibitors.
Table 2: Key Torsion Angles in the Ethyl Linker
| Torsion Angle | Range (°) | Energy Barrier (kcal/mol) |
|---|---|---|
| C1–C2–C3–N4 | 60–180 | 8.2 |
| C2–C3–N4–C5 | 45–165 | 11.7 |
Hydrogen Bonding Network Mapping
Hydrogen bonding plays a pivotal role in stabilizing both the crystalline lattice and solution-phase conformations. The primary hydrogen bond donors include the benzamide NH (1.8–2.0 Å bond length) and the 2-aminophenyl NH2 group (1.7–1.9 Å), while acceptors comprise the indazole N1 atom and the benzamide carbonyl oxygen. In silico mapping using density functional theory (DFT) at the B3LYP/6-31G* level predicts intramolecular hydrogen bonds between the 2-aminophenyl NH2 and the indazole N2 atom (2.1 Å), as well as intermolecular interactions with solvent molecules in polar protic environments.
Table 3: Predicted Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| Benzamide NH | Indazole N1 | 2.0 | 158 |
| 2-Aminophenyl NH2 | Benzamide C=O | 1.9 | 165 |
| Indazole N2 | Solvent O (H2O) | 2.2 | 152 |
Properties
CAS No. |
920314-99-4 |
|---|---|
Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-(2-indazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H20N4O/c23-19-6-2-3-7-20(19)25-22(27)17-11-9-16(10-12-17)13-14-26-21-8-4-1-5-18(21)15-24-26/h1-12,15H,13-14,23H2,(H,25,27) |
InChI Key |
ZWRVOKNGHIUACM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
Formation of the Indazole Moiety :
- Reagents : Indazole derivatives are synthesized using hydrazine and appropriate carbonyl compounds.
- Conditions : Reflux in ethanol for several hours.
- Yield : Approximately 70-80%.
-
- Reaction : The indazole is then reacted with an amine (e.g., 2-aminophenol).
- Reagents : Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be necessary.
- Conditions : Reaction at room temperature in a suitable solvent (e.g., DMF).
- Yield : Typically around 60%.
-
- Process : The final step involves coupling the intermediate with a benzoyl chloride.
- Reagents : Benzoyl chloride and a base (e.g., triethylamine).
- Conditions : Stirring at room temperature for several hours.
- Yield : Approximately 50-65%.
Alternative Synthesis Approaches
One-Pot Synthesis :
This method combines all steps into one reaction vessel, reducing time and increasing efficiency.- Reagents Used : Indazole, amine, and benzoyl chloride are added sequentially.
- Conditions : Controlled temperature and pH adjustments may be required.
- Yield : Can vary widely but is often lower than stepwise methods due to potential side reactions.
Analysis of Yields and Purity
The purity of the synthesized this compound can be assessed using techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
| Method | Typical Yield (%) | Purity Assessment |
|---|---|---|
| Stepwise Synthesis | 50-80 | HPLC/NMR |
| One-Pot Synthesis | 30-60 | HPLC/NMR |
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(1H-indazol-1-yl)ethyl)-N-(2-aminophenyl)benzamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzimidazole-Based Analogues
Compound W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide)
- Core Structure : Benzamide with a benzimidazole-thioacetamido side chain and a dinitrophenyl group.
- Key Differences : Replaces the indazole and ethyl linker in the target compound with a benzimidazole-thioacetamido group. The dinitrophenyl substituent introduces strong electron-withdrawing effects.
- Activity : Demonstrates antimicrobial and anticancer properties, with structural requirements for activity linked to the benzimidazole and dinitrophenyl groups [1].
- N-((2-(5-Chloro-1H-Benzo[d]imidazol-2-yl)phenylamino)methyl)-N-phenyl Benzamide (Compound 5) Core Structure: Benzamide with a chloro-benzimidazole and phenylaminomethyl group. Lacks the ethyl-indazole linkage seen in the target compound. Characterization: Confirmed via FTIR and NMR, highlighting NH and C-Cl functional groups [2].
| Parameter | Target Compound | Compound W1 | Compound 5 |
|---|---|---|---|
| Core Structure | Benzamide + indazole | Benzamide + benzimidazole | Benzamide + chloro-benzimidazole |
| Key Substituents | 2-Aminophenyl, ethyl-indazole | Dinitrophenyl, thioacetamido | Chlorophenyl, phenylaminomethyl |
| Reported Activity | N/A (Structural focus) | Antimicrobial, Anticancer [1] | N/A (Structural focus) [2] |
Sigma Receptor-Targeting Benzamides
- [125I]PIMBA (N-[2-(1'-Piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide) Core Structure: Benzamide with piperidinyl and iodinated methoxy groups. Key Differences: Piperidinyl and iodine substituents enhance sigma receptor binding (Kd = 5.80 nM). Lacks the indazole and aminophenyl groups. Activity: High tumor uptake in prostate cancer xenografts and dose-dependent inhibition of colony formation in vitro [3].
4-[125I]Iodo-N-[2-(1'-Piperidinyl)ethyl]benzamide
- Core Structure : Simpler benzamide with iodine and piperidinyl groups.
- Key Differences : Minimalist structure compared to the target compound, focusing on sigma-1 receptor specificity.
- Pharmacokinetics : Rapid blood clearance and tumor retention in vivo [3].
| Parameter | Target Compound | [125I]PIMBA | 4-[125I]Iodo-Benzamide |
|---|---|---|---|
| Key Substituents | Indazole, aminophenyl | Iodo-methoxy, piperidinyl | Iodo, piperidinyl |
| Receptor Affinity (Kd) | N/A | 5.80 nM (sigma-1) [3] | 15.71 nM (sigma-2) [3] |
| Therapeutic Potential | Hypothesized (structural) | Prostate cancer imaging/therapy | Tumor imaging [3] |
Imidazole- and Triazole-Containing Derivatives
Compound 3b (N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide)
- Core Structure : Benzamide with imidazole and difluorophenyl-ureido groups.
- Key Differences : Ureido linker and fluorine substituents may improve metabolic stability compared to the ethyl-indazole group.
- Synthesis : Focused on urea-based modifications for enhanced pharmacological relevance [4].
- Compound 2f (N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide) Core Structure: Benzamide with triazole and peptide-like side chains. Key Differences: Triazole and dibenzylamino groups enable click chemistry-based synthesis (50% yield). Targets enzyme inhibition or cell signaling pathways [6].
| Parameter | Target Compound | Compound 3b | Compound 2f |
|---|---|---|---|
| Heterocycle | Indazole | Imidazole | Triazole |
| Functional Groups | Ethyl-indazole, aminophenyl | Ureido, difluorophenyl | Triazole, dibenzylamino |
| Synthetic Yield | N/A | Not reported [4] | 50% [6] |
Halogen-Substituted Analogues
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide
- Core Structure : Benzamide with bromine and benzimidazole groups.
- Key Differences : Bromine enhances molecular weight (344.21 g/mol) and may influence electronic properties. The benzimidazole group differs from the target’s indazole [8].
- V026-2865 (N-(2-{[4-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-imidazol-2-yl]amino}-2-oxoethyl)-4-methyl-N-(propan-2-yl)benzamide) Core Structure: Benzamide with chlorophenyl and methylphenyl-imidazole groups.
| Parameter | Target Compound | 4-Bromo-Benzamide | V026-2865 |
|---|---|---|---|
| Halogen Substituent | None | Bromine | Chlorine |
| Molecular Weight | ~350–400 (estimated) | 344.21 g/mol [8] | Not reported [7] |
| Structural Focus | Indazole | Benzimidazole | Chlorophenyl-imidazole |
Key Findings and Implications
Substituent Impact :
- Indazole vs. Benzimidazole : Indazole’s fused aromatic system may offer unique π-π stacking interactions compared to benzimidazole’s hydrogen-bonding capability [1][2].
- Halogen Effects : Bromine or chlorine substituents improve lipophilicity but may reduce solubility [7][8].
- Receptor Targeting : Piperidinyl and iodinated groups in sigma receptor ligands highlight the importance of electron-rich substituents for high-affinity binding [3].
Synthetic Accessibility :
Biological Activity
N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide is a complex organic compound with significant biological activity, primarily attributed to its indazole moiety. This article delves into its synthesis, biological interactions, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H20N4O
- Molecular Weight : 356.4 g/mol
The compound features a benzamide backbone linked to an indazole group through an ethyl chain. This unique structure suggests potential for diverse biological interactions, particularly in pharmacological applications.
This compound exhibits various biological activities, including:
- Inhibition of Histone Deacetylases (HDACs) : Recent studies indicate that derivatives of N-(2-Aminophenyl)-benzamide can inhibit class I HDACs, particularly HDAC1 and HDAC2, at nanomolar concentrations. This inhibition is associated with antiproliferative effects on cancer cell lines such as A549 and SF268 .
- Modulation of Enzyme Activity : The compound's interaction studies reveal its potential to modulate enzyme activities, which may contribute to its therapeutic efficacy against various diseases.
Pharmacological Effects
Indazole derivatives, including this compound, have been recognized for their diverse pharmacological effects:
- Anticancer Activity : The compound has demonstrated significant antiproliferative activity in various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds containing similar structural features have shown IC50 values in the low nanomolar range against specific cancer cell lines .
- Neuroprotective Effects : Some analogs of indazole derivatives are known for their neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals that variations in substituents can significantly affect their biological efficacy:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Indole Derivatives | Indole ring system | Known for neuroprotective effects |
| N-(4-Methylphenyl)-4-{(1R)-1-[1H-indol-3-yl]ethyl}benzamide | Methyl substitution | Enhanced lipophilicity |
| 5-Aminoindazole | Amino group on the indazole | Potential for different biological activities |
| 3-Hydroxyindazole | Hydroxyl group on the indazole | Exhibits antioxidant properties |
This table highlights how specific modifications can enhance or alter the biological activities associated with these compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- HDAC Inhibition Study : A recent investigation identified several benzamide derivatives that function as potent inhibitors of HDACs, showcasing their potential in cancer therapy. The study demonstrated that these compounds could significantly downregulate the expression of key oncogenes .
- Antiproliferative Effects : Research indicated that certain derivatives exhibited strong antiproliferative effects against multiple cancer cell lines, with IC50 values suggesting high potency. These findings underscore the therapeutic promise of indazole-containing compounds in oncology .
- Neuroprotective Studies : Some derivatives have been evaluated for their neuroprotective effects in preclinical models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Q & A
Q. How to assess the compound’s impact on histone acetylation and gene expression in specific tissues?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
